tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 147722-75-6
VCID: VC2477081
InChI: InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)O)CO
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol

tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS No.: 147722-75-6

Cat. No.: VC2477081

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate - 147722-75-6

Specification

CAS No. 147722-75-6
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
IUPAC Name tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3
Standard InChI Key BSTWKRUNXOFBPE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C(C1)O)CO
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)O)CO

Introduction

Chemical Structure and Properties

Molecular Structure

tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate consists of a pyrrolidine ring with specific substitutions that define its structural characteristics. The compound contains a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 1), a hydroxyl group at position 3, and a hydroxymethyl group at position 4. This arrangement of functional groups creates a molecule with multiple reactive sites and stereogenic centers, making it valuable in stereoselective synthesis .

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that influence its behavior in chemical reactions and applications. Table 1 summarizes the key properties of tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate.

Table 1: Physical and Chemical Properties of tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

PropertyValueMethod
Molecular FormulaC₁₀H₁₉NO₄Computed
Molecular Weight217.26 g/molComputed
Density1.190±0.06 g/cm³Predicted
Boiling Point340.3±27.0 °CPredicted
pKa14.49±0.40Predicted
Recommended Storage2-8°CExperimental

The compound's relatively high boiling point reflects its molecular weight and the presence of hydrogen bonding capabilities from the hydroxyl groups. The predicted pKa value indicates the compound's behavior in acid-base reactions, which is relevant for its reactivity in various chemical transformations .

Stereoisomers

A particularly important aspect of tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate is its stereochemistry. The compound contains two stereogenic centers at positions 3 and 4, which give rise to four possible stereoisomers. These stereoisomers have distinct chemical identities and potentially different biological activities. Table 2 lists the major stereoisomers and their corresponding CAS numbers.

Table 2: Major Stereoisomers of tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

StereoisomerCAS NumberConfiguration
(3R,4R)-isomer635319-09-4trans
(3S,4S)-isomer849935-87-1trans
(3S,4R)-isomer1932246-33-7cis
(3R,4S)-isomer (cis)Not specified in search resultscis

Synthesis Methods

Improved Synthesis Route

Patent literature describes an improved method for preparing 3-hydroxy-4-hydroxymethylpyrrolidine compounds, which can subsequently be converted to tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate. This method offers several advantages over conventional approaches, including higher yields, improved enantioselectivity, and elimination of expensive chromatographic purification steps .

The improved synthesis route utilizes readily available starting materials and involves fewer chemical transformations compared to previously published methods. This efficiency makes the process more suitable for industrial-scale production and commercial applications. The key innovation in this approach is the development of a purification strategy that avoids chromatography, significantly reducing production costs while maintaining high product quality .

Enzyme-Catalyzed Synthesis

One of the most notable approaches to synthesizing specific stereoisomers of tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves enzyme-catalyzed reactions. This biocatalytic approach employs an enzyme-catalyzed enantioselective hydrolysis of a racemic 3,4-trans-disubstituted pyrrolidinone compound (Formula II in the patent) to achieve high stereoselectivity .

The enzymatic process typically follows this general scheme:

  • Preparation of a racemic mixture of 3,4-trans-disubstituted pyrrolidinone compounds

  • Enzyme-catalyzed enantioselective hydrolysis

  • Separation of the resulting stereoisomers

  • Functional group transformations to obtain the desired tert-butyl carbamate (Boc) protected product

This enzyme-catalyzed method provides excellent enantioselectivity and high yields, making it particularly valuable for pharmaceutical applications where stereochemical purity is critical .

Alternative Synthesis Approaches

Alternative synthetic routes to tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate have also been reported. One approach involves starting from (3R,4R)-1-benzyl-4-hydroxy-3-pyrrolidinemethanol and treating it with di-tert-butyl dicarbonate, followed by hydrogenolysis using palladium on activated charcoal in methanol for 24 hours .

Another reported method involves first synthesizing the unprotected 3-hydroxy-4-hydroxymethylpyrrolidine compound, then converting it to the tert-butyl carbamate derivative by treatment with an appropriate tert-butoxycarbonylating agent in the presence of a base such as triethylamine or sodium hydroxide .

These alternative approaches provide synthetic flexibility and may be preferred depending on the specific requirements of the target application, available starting materials, and scale of production.

Applications and Significance

Pharmaceutical Intermediates

tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its well-defined stereochemistry and functional group arrangement make it particularly valuable for developing stereoselective synthetic routes to complex drug molecules .

The compound has been utilized in the development of purine nucleoside phosphorylase (PNP) inhibitors, which have potential applications in treating T-cell-mediated diseases. The stereochemically defined hydroxyl and hydroxymethyl groups on the pyrrolidine ring provide essential structural elements for achieving the desired biological activity in these inhibitors .

Chemical Transformations

The functional groups present in tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate allow for various selective chemical transformations, making it a versatile building block in organic synthesis. Possible transformations include:

  • Selective oxidation of the primary alcohol (hydroxymethyl group)

  • Conversion of the hydroxyl groups to other functional groups (e.g., ethers, esters, or leaving groups for nucleophilic substitution)

  • Removal of the Boc protecting group to enable further functionalization at the nitrogen position

  • Stereoselective additions to create more complex molecular architectures

These transformations extend the utility of this compound beyond its direct applications, enabling the synthesis of diverse chemical entities for various purposes .

Research Findings and Future Directions

Research on tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate continues to evolve, with particular focus on optimizing its synthesis and expanding its applications. Recent findings have highlighted the compound's potential in developing novel pharmaceutical agents with enhanced selectivity and efficacy.

While specific biological activity data for tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate itself is limited in the literature, derivatives and compounds synthesized using this intermediate have shown promising activity. For instance, related pyrrolidine derivatives have demonstrated enzyme inhibition properties, particularly against targets relevant to neurodegenerative diseases .

Future research directions may include:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of novel chemical transformations to access previously unexplored chemical space

  • Investigation of potential direct biological activities of the different stereoisomers

  • Application in the synthesis of new pharmaceutical candidates targeting unmet medical needs

The ongoing research into this compound underscores its continuing importance in chemical synthesis and drug discovery efforts.

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